[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine”, often involves reactions of 2-aminothiophenol derivatives . These reactions provide powerful tools for the design of a wide variety of aromatic azoles . The synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . Along with conventional approaches, effective and ecologically friendly alternative reactions are being developed based on commercially available reagents and the principles of green chemistry .Molecular Structure Analysis
The molecular structure of “[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine” can be represented by the formula C13H16N2S . This indicates that the compound contains 13 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .Applications De Recherche Scientifique
Antibacterial Agents
Compounds derived from 1,3-benzothiazol have been studied for their potential as antibacterial agents. Specifically, 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones, which share a structural similarity with the compound , have shown promising results against a range of Gram-positive and Gram-negative bacteria . These findings suggest that “[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine” could be explored for its antibacterial properties, potentially leading to new treatments for bacterial infections.
Anticancer Activity
The benzothiazole moiety is a core structure in many antitumor drugs, mainly acting as inhibitors of tyrosine kinase receptors (TKR). Overexpression of these receptors is observed in various cancers, such as breast, ovarian, colon, and prostate cancer. Quinazoline derivatives, which are structurally related to benzothiazoles, have shown potential as anti-invasive agents with activity against solid tumors, metastatic bone disease, and leukemia . This indicates that “[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine” could be investigated for its anticancer properties.
Anticonvulsant Evaluation
Benzothiazole derivatives have been evaluated for their anticonvulsant properties. A computational study on novel 1,3-benzothiazol-2-yl derivatives has provided insights into their potential use in treating convulsive disorders . This suggests that further research into “[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine” could uncover new anticonvulsant medications.
Antifungal and Antiprotozoal Activities
Benzothiazole derivatives have been associated with antifungal and antiprotozoal activities. These properties make them valuable in the development of treatments for fungal infections and protozoan parasites, which are responsible for diseases such as malaria and leishmaniasis .
Anti-inflammatory Properties
The anti-inflammatory potential of benzothiazole derivatives has been explored, with some compounds showing promising results in reducing inflammation. This could lead to the development of new anti-inflammatory drugs, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Pharmacokinetic Profile and Drug Development
The pharmacokinetic profile of benzothiazole derivatives is an important aspect of drug development. ADMET calculations have shown favorable profiles for some benzothiazole compounds, indicating that they could be developed into safe and effective drugs . This aspect of research could be applied to “[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine” to assess its potential as a therapeutic agent.
Propriétés
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)cyclopentyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c14-9-13(7-3-4-8-13)12-15-10-5-1-2-6-11(10)16-12/h1-2,5-6H,3-4,7-9,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHKXWDPKKPHSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C2=NC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.